molecular formula C22H22N2O3S B10852118 N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide CAS No. 19007-51-3

N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide

Cat. No.: B10852118
CAS No.: 19007-51-3
M. Wt: 394.5 g/mol
InChI Key: QLFGNZRFLMFTDF-UHFFFAOYSA-N
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Description

N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide (CAS 19007-51-3) is a synthetic benzamide derivative with a molecular weight of 394.5 g/mol and a molecular formula of C22H22N2O3S . This compound is characterized by a phenethyl group attached to the benzamide nitrogen and a toluene-4-sulfonylamino (tosylamino) substituent at the 2-position of its aromatic ring. This specific structure, incorporating both sulfonamide and benzamide pharmacophores, is known to significantly influence properties like solubility, bioavailability, and target binding, making it a compound of interest in various biochemical research areas . The integration of sulfonamide and benzamide moieties is a recognized strategy in medicinal chemistry, as these groups are frequently associated with a wide range of bioactivities . Preliminary research on similar structural classes suggests potential biological activities for this compound. It may serve as a candidate for investigating enzyme inhibition pathways. For instance, structurally related sulfonamide compounds have shown significant activity as inhibitors of aggrecanase enzymes, which are implicated in cartilage degradation, with some analogues exhibiting IC50 values in the low micromolar to nanomolar range . Furthermore, the compound may interact with and modulate cholecystokinin receptors (CCK1 and CCK2), which play crucial roles in gastrointestinal function and appetite regulation . Researchers are also exploring the potential of benzamide-sulfonamide hybrids as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, targets relevant for conditions like glaucoma, epilepsy, and Alzheimer's disease . This product is intended for research and forensic applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

19007-51-3

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H22N2O3S/c1-17-11-13-19(14-12-17)28(26,27)24-21-10-6-5-9-20(21)22(25)23-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,23,25)

InChI Key

QLFGNZRFLMFTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide, a sulfonamide compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl group and a sulfonamide moiety. The sulfonamide group is known for its role in various biological activities, particularly as an inhibitor in enzymatic reactions.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

  • Aggrecanase Inhibition : Research indicates that similar sulfonamide compounds exhibit significant inhibition of aggrecanase enzymes, which are implicated in cartilage degradation. For instance, compounds with structural similarities have shown IC50 values as low as 0.20 µM against Aggrecanase-2 (Agg-2) .
  • Cholecystokinin Receptor Modulation : The compound may also interact with cholecystokinin receptors (CCK1 and CCK2), which play crucial roles in gastrointestinal function and appetite regulation. Compounds that modulate these receptors can have therapeutic implications for conditions such as obesity and gastrointestinal disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamide compounds possess antimicrobial properties against various pathogens, including bacteria and fungi .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure. Key findings include:

  • Substituent Effects : The introduction of different substituents on the benzene ring or the sulfonamide nitrogen can enhance or diminish biological activity. For example, variations in the alkyl or aryl groups attached to the nitrogen atom have been shown to affect inhibitory potency against aggrecanase enzymes .
  • Stereochemistry : The stereochemistry of the compound also plays a vital role in its biological activity, with certain enantiomers exhibiting significantly different potencies .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibition Studies : A study demonstrated that a related sulfonamide compound exhibited IC50 values ranging from 2.9 nM to 17 nM against Aggrecanase-2, highlighting the potential for developing more potent inhibitors through structural modifications .
  • Pharmacological Evaluations : Clinical evaluations have indicated that sulfonamide derivatives can effectively modulate gastrointestinal functions, suggesting their potential use in treating conditions like irritable bowel syndrome .
  • Antimicrobial Screening : A research project screened various sulfonamide derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating promising results that warrant further exploration .

Summary Table of Biological Activities

Activity TypeCompound ReferenceObserved EffectIC50 Value
Aggrecanase InhibitionN-substituted phenylalanine derivativesSignificant inhibition0.20 µM
CCK Receptor ModulationSulfonamide compoundsModulation of gastrointestinal functionNot specified
Antimicrobial ActivityVarious sulfonamide derivativesAntibacterial effectsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide Benzamide - 2-position: Toluene-4-sulfonylamino
- N-substituent: Phenethyl
Not explicitly reported (inference: ion channel modulation or neuroleptic activity) -
S0100176 Benzamide - 2-position: Toluene-4-sulfonylamino
- N-substituents: Benzyl, pyridin-3-yl-methyl
Kv1.5 potassium channel inhibitor (IC50: 0.7 µM)
AH-7921 Dichlorinated benzamide - 3,4-dichlorinated benzene
- N-substituent: Cyclohexylmethyl
µ-opioid receptor agonist
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide - N-substituent: 3,4-dimethoxyphenethyl Synthetic intermediate; no reported bioactivity
4-Amino-N,N-bis(2-hydroxyethyl) benzamide Benzamide - 4-amino group
- N-substituents: Bis(2-hydroxyethyl)
Poly(ester amide) resin for coatings (enhanced corrosion resistance)
Physicochemical Properties
  • Melting Points :

    • Rip-B: 90°C
    • Rip-D (2-hydroxy analogue): 96°C
      Comparison: Hydroxy or methoxy substituents increase melting points slightly compared to simpler benzamides, suggesting polar groups enhance crystallinity.
  • Synthetic Yields :

    • Compound 4-13 (toluene sulfonamide derivative): 97% yield via acylation
      Implication: The toluene sulfonamide group may facilitate high-yield reactions due to its electron-withdrawing nature, stabilizing intermediates.

Key Research Findings and Implications

  • Substituent Effects :

    • Electron-Withdrawing Groups : The toluene sulfonamide moiety enhances stability and target binding (e.g., S0100176’s Kv1.5 inhibition) .
    • N-Substituents : Bulky groups (e.g., phenethyl, cyclohexylmethyl) may improve lipid solubility and CNS penetration, as seen in AH-7921’s opioid activity .
  • Synthetic Challenges : Differentiation of benzamide derivatives (e.g., forensic identification) remains difficult due to structural similarities, necessitating advanced analytical techniques .

Preparation Methods

Direct Sulfonylation of 2-Aminobenzamide

Procedure :

  • Dissolve 2-aminobenzamide (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

  • Add triethylamine (1.1 equiv) as a base at −78°C.

  • Introduce toluenesulfonyl chloride (1.2 equiv) dropwise, maintaining temperatures below −40°C for 3 hours.

  • Warm to room temperature, stir overnight, and isolate via aqueous workup.

Key Data :

ParameterValue
SolventDichloromethane
Temperature−78°C → 20°C
Yield70–75%
Purity (HPLC)>95%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of toluenesulfonyl chloride, facilitated by triethylamine to scavenge HCl.

Amidation Strategies

Coupling with Phenethylamine

Procedure :

  • Convert 2-(toluene-4-sulfonylamino)benzoic acid to its acid chloride using thionyl chloride (reflux, 2 hours).

  • React the acid chloride with phenethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0°C.

  • Stir for 12 hours, followed by extraction with ethyl acetate and column purification.

Key Data :

ParameterValue
Coupling AgentThionyl chloride
SolventTHF
Yield65–70%
Byproduct<5% desulfonylated derivative

Alternative Method :
Use carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DCM, achieving comparable yields (68%) but requiring longer reaction times (24 hours).

Integrated One-Pot Synthesis

Sequential Sulfonylation-Amidation

Procedure :

  • Perform sulfonylation of 2-aminobenzoic acid methyl ester as described in Section 2.1.

  • Hydrolyze the methyl ester to the carboxylic acid using LiOH in THF/H₂O (90% yield).

  • Conduct amidation with phenethylamine without intermediate isolation, reducing purification steps.

Advantages :

  • Higher Overall Yield : 60–65% (vs. 50–55% for stepwise methods).

  • Reduced Solvent Use : 30% less DCM and THF consumed.

Challenges and Optimization

Steric Hindrance at the 2-Position

The ortho-substitution pattern in the benzamide core leads to:

  • Slower Sulfonylation Rates : 20–30% longer reaction times compared to para-substituted analogs.

  • Byproduct Formation : Up to 10% N,N-disulfonylated species if excess toluenesulfonyl chloride is used.

Mitigation Strategies :

  • Controlled Stoichiometry : Use 1.1 equiv of toluenesulfonyl chloride.

  • Low-Temperature Conditions : Maintain −40°C during reagent addition.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A patented route (JP4979377B2) describes:

  • Continuous Flow Reactors : For sulfonylation at −30°C, achieving 85% conversion in 15 minutes.

  • Crystallization-Based Purification : Isolate the final product with 99.5% purity using ethanol/water mixtures.

Economic Considerations :

  • Cost per Kilogram : ~$1,200 (vs. $1,800 for batch processes).

  • Waste Reduction : 40% lower E-factor (2.1 vs. 3.5) .

Q & A

Q. What are the optimal synthetic routes for preparing N-Phenethyl-2-(toluene-4-sulfonylamino)-benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a toluene-4-sulfonyl chloride derivative with a substituted benzamide precursor. A general procedure (adapted from analogous sulfonamide syntheses) includes:

  • Step 1 : React 2-aminobenzamide with toluene-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
  • Step 2 : Introduce the phenethyl group via nucleophilic substitution or amide coupling, using reagents like EDCI/HOBt for activation .
    Key optimization parameters include temperature control (reflux vs. room temperature), stoichiometry of sodium azide (if applicable), and purification via crystallization (ethanol/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of sulfonamide (–SO2NH–) protons (δ 7.5–8.5 ppm) and phenethyl aromatic signals (δ 7.0–7.3 ppm) .
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment; ESI-MS to verify molecular ion peaks .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Anticancer screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, referencing similar sulfonamide derivatives showing IC50 values <10 µM .
  • Antimicrobial activity : Assess via broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding network and supramolecular assembly of this compound?

Single-crystal X-ray diffraction (e.g., using MoKα radiation) reveals hydrogen-bonding motifs critical for stability. For example, in analogous structures:

  • O–H···N and N–H···O interactions form ladder-like chains (R66(42) motifs) .
  • Torsional angles : The phenethyl group’s orientation affects packing efficiency (e.g., dihedral angles <30° favor dense crystallization) .
    Software like SHELXL/SHELXS-97 is essential for structure refinement .

Q. How can computational methods (e.g., molecular docking) predict target binding affinity and selectivity?

  • Docking studies : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX (CA-IX), a common sulfonamide target. Key residues: Zn²⁺-coordinated His94 and Thr199 .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity; Hammett constants (σ) predict enhanced electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activities across similar sulfonamide derivatives?

  • Meta-analysis : Compare IC50 values for structurally related compounds (Table 1). Discrepancies may arise from assay conditions (e.g., serum concentration) or impurity profiles.
  • SAR studies : Systematically vary substituents (e.g., phenethyl vs. methyl groups) to isolate pharmacophoric contributions .

Table 1 : Comparative Bioactivity of Sulfonamide Derivatives

CompoundTargetIC50 (µM)Reference
This compoundCA-IX0.85
4-Trifluoromethyl-benzamide analogEGFR kinase1.2
2-Chloroacetamide derivativeS. aureus8.7

Q. How does the solvent system influence crystallization and polymorph formation?

  • Mixed solvents : Ethanol/water (8:2) promotes slow nucleation, yielding larger crystals suitable for diffraction .
  • Temperature : Cooling from 60°C to 4°C at 0.5°C/min reduces twinning defects .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR and HPLC data with orthogonal techniques (e.g., elemental analysis) to rule out synthetic byproducts .
  • Advanced Crystallography : Use SHELXTL for data processing and Mercury for visualization of intermolecular interactions .

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